1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 937604-44-9
VCID: VC2263369
InChI: InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2
SMILES: C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F
Molecular Formula: C10H10F3N3O
Molecular Weight: 245.2 g/mol

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one

CAS No.: 937604-44-9

Cat. No.: VC2263369

Molecular Formula: C10H10F3N3O

Molecular Weight: 245.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one - 937604-44-9

Specification

CAS No. 937604-44-9
Molecular Formula C10H10F3N3O
Molecular Weight 245.2 g/mol
IUPAC Name 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-one
Standard InChI InChI=1S/C10H10F3N3O/c11-10(12,13)8-1-4-14-9(15-8)16-5-2-7(17)3-6-16/h1,4H,2-3,5-6H2
Standard InChI Key LRQIUBQSDLJYKI-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F
Canonical SMILES C1CN(CCC1=O)C2=NC=CC(=N2)C(F)(F)F

Introduction

Structural Significance in Medicinal Chemistry

The Trifluoromethyl-Pyrimidine Moiety

The trifluoromethyl-substituted pyrimidine represents a pharmacologically relevant structure found in various bioactive compounds. Pyrimidine derivatives form the backbone of numerous pharmaceutical agents, with applications ranging from anticancer to antiviral therapies.

The trifluoromethyl group is a critical structural feature in many pharmaceuticals due to several advantageous properties:

  • Enhanced lipophilicity, which can improve membrane permeability

  • Increased metabolic stability due to the strength of the C-F bonds

  • Unique electronic effects that influence binding interactions with biological targets

  • Potential to improve selectivity for protein targets through multipolar interactions

These properties make trifluoromethylated compounds particularly valuable in drug discovery programs focused on optimizing pharmacokinetic and pharmacodynamic properties.

The Piperidin-4-one Structure

The piperidin-4-one component provides another pharmacologically relevant feature. The six-membered piperidine ring with a carbonyl at the 4-position offers:

  • A conformationally restricted scaffold that can adopt specific three-dimensional arrangements

  • A reactive carbonyl group that serves as a handle for chemical diversification

  • Hydrogen bond acceptor capabilities through the carbonyl oxygen

  • Potential interactions with enzyme binding pockets through both polar and non-polar contacts

This structural element appears in numerous bioactive compounds and approved pharmaceuticals, highlighting its significance in medicinal chemistry.

Structural Comparison with Related Bioactive Compounds

Relationship to Kinase Inhibitors

The structure of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one bears resemblance to known kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). Research has shown that pyrimidin-2-amine derivatives can function as potent and selective inhibitors of CDK4 and CDK6, which are crucial enzymes in cell cycle regulation .

For example, N-(pyridin-2-yl)pyrimidin-2-amine derivatives have demonstrated excellent potency with Ki values as low as 1 nM for CDK4 and 34 nM for CDK6 . These compounds also show high selectivity over other CDKs and effective antiproliferative activity against cancer cell lines .

The structural similarity between these established CDK inhibitors and 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one suggests potential activity in similar biological pathways, possibly through interactions with ATP binding sites of kinases.

Comparative Structure-Activity Relationship

Table 1: Structural Comparison with Related Bioactive Compounds

CompoundKey Structural FeaturesReported Biological ActivityPotential Relevance to Target Compound
N-(pyridin-2-yl)pyrimidin-2-amine derivativesPyrimidine core with 2-amino linkage to pyridineCDK4/6 inhibition (Ki = 1-34 nM)Similar pyrimidine core may confer kinase inhibitory properties
Trifluoromethyl-substituted heterocyclesCF3 group attached to aromatic/heteroaromatic ringsEnhanced metabolic stability and lipophilicityCF3 group likely improves pharmacokinetic properties
Piperidine-4-one derivativesSix-membered ring with carbonyl at 4-positionVarious, including enzyme inhibitionProvides conformational restriction and synthetic versatility

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